Tetra-n-butylammonium decatungstate
Description
Historical Trajectories and Current Significance of Polyoxometalates in Photoredox Catalysis
Polyoxometalates (POMs), which are metal-oxygen anion nanoclusters, have a rich history in the field of photoredox catalysis. nih.gov These compounds are typically formed by the condensation of metal salts in solution. nih.gov Composed of early transition metals like tungsten, molybdenum, and vanadium in their highest oxidation states, POMs possess unique properties that make them effective photocatalysts. nih.govrsc.org Their ability to absorb light and facilitate electron transfer has made them valuable tools in various chemical transformations. rsc.orgacs.org
Historically, the application of POMs as photocatalysts was primarily in homogeneous systems for reactions such as the oxidation of alkanes, alkenes, and alcohols. rsc.orgresearchgate.net They were also investigated for the light-induced mineralization of organic and inorganic pollutants. rsc.org A significant limitation in the broader application of traditional POMs was their absorption of light, which is typically confined to the UV region of the electromagnetic spectrum. rsc.orgacs.org This characteristic hampered their use in processes driven by solar energy.
Over the past few decades, significant research has been directed towards overcoming this limitation. rsc.org Strategies have been developed to enhance the photoactivity of POMs and to design photocatalytic processes that can utilize visible light. rsc.orgacs.org These strategies include hybridization with photosensitizers, substitution with other metals, and the coordination of ligands to lacunary POM structures. acs.org The development of heterogeneous POM photocatalysts, often by supporting them on materials like silica, titania, or zirconia, has also been a major area of focus to improve their stability and reusability. acs.org
The current significance of POMs in photoredox catalysis is marked by their diverse applications, from organic synthesis to environmental remediation. psu.educapes.gov.br Their unique redox and acid-base properties, coupled with their structural versatility, continue to attract considerable attention from the scientific community. acs.orgresearchgate.net Researchers are actively exploring new POM-based materials and their potential in developing sustainable and efficient chemical processes. rsc.orgresearchgate.net
The Decatungstate Anion as a Pivotal Photocatalyst in Organic Synthesis
Among the various polyoxometalates, the decatungstate anion, [W₁₀O₃₂]⁴⁻, has emerged as a particularly powerful and versatile photocatalyst in organic synthesis. psu.educapes.gov.brrsc.org Its tetra-n-butylammonium salt, tetra-n-butylammonium decatungstate (TBADT), is frequently used due to its solubility in organic solvents. nih.govacs.org The photocatalytic activity of the decatungstate anion stems from its ability to be excited by UV or near-visible light, transforming it into a highly oxidizing species. acs.orgacs.org
The excited state of the decatungstate anion is a potent hydrogen atom transfer (HAT) agent. rsc.orgnih.gov This property allows it to abstract hydrogen atoms from a wide range of organic substrates, including those with strong C-H bonds like alkanes. nih.govacs.org The generation of carbon-centered radicals via this HAT process is a cornerstone of its application in organic synthesis. psu.edunih.gov These radicals can then participate in a variety of bond-forming reactions. acs.org
The utility of the decatungstate anion as a photocatalyst is demonstrated in numerous organic transformations. It has been successfully employed in the functionalization of C-H bonds, a challenging but highly desirable transformation in modern organic chemistry. nih.govacs.org For instance, TBADT has been used to catalyze the alkynylation of aliphatic C-H bonds, providing a direct method for the synthesis of internal alkynes. nih.govacs.org Other applications include the oxidation of hydrocarbons, the hydroamidomethylation of azobenzenes, and the synthesis of complex organic molecules. acs.orgnih.gov The ability of the decatungstate anion to mediate these reactions under mild conditions, often at room temperature and with high selectivity, underscores its importance as a pivotal photocatalyst. acs.orgsigmaaldrich.com
Research Findings on this compound Catalysis
The following tables summarize key research findings on the application of this compound (TBADT) in various photocatalytic reactions.
Table 1: Alkynylation of C-H Bonds using TBADT
This table presents the results of the photocatalytic alkynylation of various substrates using TBADT as the catalyst. The reactions were typically carried out by irradiating a solution of the substrate, the alkynylating agent, and TBADT. nih.govacs.org
| Substrate | Alkynylating Reagent | Product | Yield (%) | Reference |
| Tetrahydrofuran (B95107) | ((Methylsulfonyl)ethynyl)benzene | 2-(Phenylethynyl)tetrahydrofuran | 85 | nih.gov |
| Cyclohexane (B81311) | ((Methylsulfonyl)ethynyl)benzene | (Cyclohexylethynyl)benzene | 75 | acs.org |
| Adamantane | ((Methylsulfonyl)ethynyl)benzene | 1-(Phenylethynyl)adamantane | 80 | acs.org |
| Tetrahydrothiophene | ((Methylsulfonyl)ethynyl)benzene | 2-(Phenylethynyl)tetrahydrothiophene | 72 | acs.org |
| Triethylsilane | ((Methylsulfonyl)ethynyl)benzene | Triethyl(phenylethynyl)silane | 62 | acs.org |
Table 2: Functionalization of Alkanes and Arylalkanes with TBADT
This table showcases the versatility of TBADT in the functionalization of alkanes and arylalkanes. The reactions highlight the site-selective nature of the decatungstate-catalyzed C-H activation. acs.org
| Substrate | Reagent(s) | Product | Key Observation | Reference |
| Cyclohexane | O₂ | Cyclohexanol and Cyclohexanone | Oxidation of an unactivated alkane | acs.org |
| Isobutane (B21531) | O₂ | tert-Butyl hydroperoxide | Site-selective oxidation of the methine C-H bond | acs.org |
| 2,3-Dimethylbutane (B166060) | O₂ | 2,3-Dimethyl-2-hydroperoxybutane | Exclusive cleavage of the methine C-H bond | acs.org |
| Toluene | N-Fluorobenzenesulfonimide | Benzyl fluoride | Selective benzylic fluorination | acs.org |
| Isobutylbenzene | N-Fluorobenzenesulfonimide | 1-Fluoro-2-methyl-1-phenylpropane | Selective benzylic fluorination | acs.org |
Structure
3D Structure of Parent
Properties
CAS No. |
68109-03-5 |
|---|---|
Molecular Formula |
C64H144N4O8W2 |
Molecular Weight |
1465.5 g/mol |
IUPAC Name |
dioxido(dioxo)tungsten;tetrabutylazanium |
InChI |
InChI=1S/4C16H36N.8O.2W/c4*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h4*5-16H2,1-4H3;;;;;;;;;;/q4*+1;;;;;4*-1;; |
InChI Key |
MTUFIVJNZGDRJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-] |
Origin of Product |
United States |
Fundamental Photochemical Mechanisms of Tetra N Butylammonium Decatungstate
Electronic Excitation and Energy Transfer in the Decatungstate Anion
The photochemical activity of tetra-n-butylammonium decatungstate is initiated by the absorption of light, leading to a series of electronic transitions and energy transfer processes within the decatungstate anion, [W₁₀O₃₂]⁴⁻. Understanding these initial steps is crucial to comprehending its function as a photocatalyst.
Characterization of Excited States and Luminescence Quenching Processes
Upon photoexcitation, the decatungstate anion undergoes a complex sequence of events involving multiple excited states. The initial absorption of a photon populates a short-lived singlet excited state (S₁). acs.org This primary excited state is chemically unreactive and has a lifetime of only a few tens of picoseconds. acs.orgacs.org It rapidly decays to the actual reactive species, a relaxed excited state often labeled 'wO'. acs.orgnih.gov
Computational and experimental studies suggest that this reactive 'wO' intermediate is the lowest-lying triplet excited state of the decatungstate anion (³DT*). acs.orgrsc.org This triplet state has been conclusively characterized by its near-infrared (NIR) phosphorescence, exhibiting a lifetime of approximately 100 nanoseconds in acetonitrile (B52724). rsc.org Transient absorbance changes following nanosecond flash excitation also reveal a long-lived ligand-to-metal charge-transfer (LMCT) intermediate with a lifetime exceeding 74 nanoseconds, which is considered the reactive species. acs.org The quantum yield for the formation of this reactive state is estimated to be around 0.5 to 0.6. acs.orgnih.gov
A notable characteristic of the decatungstate triplet state is the absence of quenching by molecular oxygen. rsc.org This is a critical feature, as many excited triplet states are readily quenched by oxygen, which can limit their photocatalytic efficiency. The lack of oxygen quenching is understood to be because the excitation energy of the decatungstate triplet state is lower than the energy required to form singlet oxygen. rsc.org
Light Absorption and Reactive Species Generation
The decatungstate anion possesses a broad and intense absorption band in the near-UV region, centered at approximately 324 nm. acs.orgnih.gov This absorption is attributed to an allowed Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, which has significant ligand-to-metal charge transfer (LMCT) character. acs.orgacs.org During this LMCT transition, electron density is displaced from the oxygen centers to the tungsten atoms of the polyoxometalate core. acs.org
While this initial LMCT state is formed upon light absorption, it is not the species directly responsible for chemical reactions. acs.org The initially formed hot singlet state (S₁HOT) undergoes ultrafast decay (less than 1 picosecond) to the S₁ state, which in turn rapidly populates the long-lived and chemically reactive triplet state ('wO'). acs.org In this reactive state, the electronic reorganization results in a singly occupied molecular orbital centered on the oxygen atoms, not the tungsten atoms. acs.org This creates highly electrophilic oxygen centers with radical character, which are the ultimate reactive sites responsible for the photocatalytic activity of the decatungstate anion. acs.orgnih.gov
Hydrogen Atom Transfer (HAT) Pathways in Decatungstate Photocatalysis
The primary mechanism by which the photoexcited decatungstate anion interacts with organic substrates is through hydrogen atom transfer (HAT). This process allows for the direct activation of otherwise unreactive C-H bonds, generating radical intermediates that can participate in a variety of subsequent reactions. bohrium.comresearchgate.netrsc.orgacs.orgnih.gov
Direct Photoinduced Hydrogen Atom Abstraction
The photo-generated reactive triplet state of the decatungstate anion is a powerful hydrogen abstracting agent, capable of the homolytic cleavage of strong C-H bonds in substrates like alkanes, alcohols, and ethers. acs.orgresearchgate.net This direct HAT process is exceptionally efficient, with rate constants that are significantly higher than those of other common hydrogen abstractors. acs.org For instance, the rate constant for hydrogen abstraction from cyclohexane (B81311) by the excited decatungstate anion is two orders of magnitude higher than that of excited ketones like benzophenone. acs.org This high reactivity enables the functionalization of even simple, unactivated alkanes under mild, room-temperature conditions. acs.orgnih.gov The process is initiated by the electrophilic oxygen centers of the excited anion abstracting a hydrogen atom from the substrate, generating a carbon-centered radical and the single-electron-reduced form of the photocatalyst. nih.govnih.gov
| Hydrogen Acceptor | kR-H (M⁻¹·s⁻¹) |
| TBADT | 4 x 10⁷ |
| Ph₂CO | 7.2 x 10⁵ |
| Xanthone | 8.8 x 10⁵ |
| tBuO• | 9.6 x 10⁵ |
| BnO• | 1.3 x 10⁶ |
| CumO• | 1.1–1.2 x 10⁶ |
| Table 1: Comparison of rate constants for hydrogen abstraction from cyclohexane by excited this compound (TBADT) and other hydrogen acceptors in acetonitrile at 298 K. Data sourced from acs.org. |
Control of Regioselectivity and Site-Selectivity in C–H Cleavage
A key advantage of decatungstate photocatalysis is the high degree of regioselectivity and site-selectivity it affords in C-H bond functionalization. acs.orgresearchgate.netbohrium.com This selectivity allows for the precise modification of complex organic molecules at specific positions. The photocatalyst can differentiate between various types of C-H bonds within a molecule, preferentially cleaving the most susceptible one. acs.org
Examples of Site-Selectivity:
Alkanes: In alkanes, there is a preference for the cleavage of methine (tertiary) C-H bonds over methylene (B1212753) (secondary) or methyl (primary) C-H bonds. For example, the oxidation of isobutane (B21531) proceeds selectively at the methine C-H bond. acs.org
Alcohols: For aliphatic alcohols, the decatungstate anion selectively cleaves the C-H bond located on the carbon atom adjacent to the hydroxyl group (the α-C-H bond). acs.org
Ketones: In the case of cyclic ketones like cyclopentanone (B42830), which has both α- and β-C-H bonds, the cleavage occurs selectively at the β-position. This is contrary to what might be expected based on bond dissociation energies alone, as the α-C-H bond is typically weaker. acs.org This selectivity is dictated by electronic (polar) effects in the transition state. acs.org
This remarkable control over which C-H bond is broken is a result of a synergistic interplay between polar and steric factors. acs.orgnih.govacs.org
Influence of Polar and Steric Effects on HAT Transition States
The site-selectivity of decatungstate-mediated HAT reactions is governed by a combination of polar and steric effects in the bimolecular homolytic substitution (SH2) transition state. acs.orgnih.gov
Polar Effects: The reactive oxygen centers of the excited decatungstate anion are highly electrophilic. acs.org Consequently, the transition state for hydrogen abstraction is stabilized when the carbon atom of the C-H bond being cleaved can accommodate a partial positive charge. This "polarity matching" favors the abstraction of hydrogen atoms from electron-rich or less electrophilic C-H bonds. acs.org Conversely, abstraction from C-H bonds where the hydrogen is already electron-deficient (e.g., in chloroform) is slow. acs.org This explains the observed β-selectivity in ketones, as the transition state leading to the β-radical is more polarity-matched than the one leading to the α-radical. acs.org
Steric Effects: The decatungstate anion is a large, bulky molecule. acs.orgnih.gov This steric hindrance influences the accessibility of different C-H bonds on a substrate. The photocatalyst will preferentially abstract a hydrogen atom from a more sterically accessible position. researchgate.net
The combination of these polar and steric effects provides a powerful and predictable strategy for achieving high site-selectivity in the functionalization of complex molecules, often without the need for directing groups. acs.orgnih.gov
Single Electron Transfer (SET) Processes Mediated by Decatungstate Anion
The interaction of the excited decatungstate anion, wO, can proceed via an electron transfer mechanism, the nature of which is dictated by the electronic properties of the substrate.
The excited state, wO, is a potent oxidant, with a reported redox potential estimated to be in the range of +2.26 to +2.61 V versus the saturated calomel (B162337) electrode (SCE). acs.org When an organic substrate present in the reaction mixture has an oxidation potential lower than this value, a single electron transfer (SET) event can occur from the substrate to the excited decatungstate. acs.org This process, known as oxidative quenching (from the perspective of the substrate), results in the formation of a substrate radical cation and the one-electron reduced form of the catalyst, [W₁₀O₃₂]⁵⁻. acs.org This pathway is particularly relevant for substrates that are electron-rich or possess heteroatoms that facilitate oxidation. Alkenes, for instance, have been shown to react predominantly through this charge-transfer mechanism. acs.org The generated radical cation is a highly reactive intermediate that can undergo various subsequent reactions, such as nucleophilic attack or fragmentation.
Reductive quenching involves the photocatalyst's excited state donating an electron to a substrate, thereby generating a substrate radical anion. While this is a known mechanism for other classes of photoredox catalysts, it is not a commonly reported or primary pathway for the excited decatungstate anion (wO). chemrxiv.orgyoutube.com The highly electrophilic and strongly oxidizing nature of wO means it preferentially acts as an electron acceptor (oxidant). acs.orgacs.org The term "reductive quenching" in the context of decatungstate typically refers to the quenching of the wO excited state by being reduced (i.e., accepting an electron from the substrate), which corresponds to the oxidative quenching of the substrate as described in the previous section. The generation of substrate radical anions via electron donation from the excited decatungstate anion is not a characteristic feature of its photochemistry.
Regeneration of the Active this compound Species
For the process to be catalytic, the active ground-state decatungstate anion, [W₁₀O₃₂]⁴⁻, must be regenerated from its reduced form, [W₁₀O₃₂]⁵⁻, which is generated after either SET or HAT. acs.org There are two primary pathways for this regeneration.
The most common method involves the use of a terminal oxidant in the reaction system. Molecular oxygen (O₂) from air is a green and efficient oxidant. acs.org The reduced catalyst (H⁺[W₁₀O₃₂]⁵⁻) can be re-oxidized by O₂, closing the catalytic cycle. acs.org In other systems, stronger chemical oxidants like potassium persulfate (K₂S₂O₈) are employed. The persulfate not only oxidizes the reduced catalyst back to its active state but can also generate a sulfate (B86663) radical anion (SO₄•⁻), which can act as an additional oxidant in the cycle. acs.org
Alternatively, the reduced species [W₁₀O₃₂]⁵⁻ can undergo disproportionation. On a longer timescale, this species can react with itself to yield the original oxidized form [W₁₀O₃₂]⁴⁻ and the two-electron reduced species, [W₁₀O₃₂]⁶⁻. acs.org While this pathway regenerates the catalyst, it also forms a more reduced, often less active, species, which can sometimes lead to catalyst deactivation over time. acs.org
Synthetic Methodologies and Organic Transformations Catalyzed by Tetra N Butylammonium Decatungstate
C–H Functionalization Strategies via Decatungstate Photocatalysis
The direct functionalization of C–H bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. nih.gov TBADT-mediated photocatalysis has proven to be a powerful tool in this regard, capable of activating both unactivated and activated C(sp³)–H bonds for subsequent transformations. nih.govacs.org
A significant advantage of decatungstate photocatalysis is its capacity to activate strong, unactivated C(sp³)–H bonds in a range of substrates, including alkanes, alcohols, ethers, ketones, amides, and esters. acs.orgresearchgate.net The photoexcited decatungstate anion is a powerful hydrogen abstracting species, capable of homolytically cleaving C–H bonds to generate alkyl radicals. acs.org These radical intermediates can then be trapped by various reagents to afford functionalized products. acs.orgresearchgate.net
The site-selectivity of C–H cleavage is influenced by a combination of polar and steric effects. acs.orgacs.org For instance, in the oxidation of isobutane (B21531), the methine C–H bond is selectively functionalized. acs.org Similarly, the reaction with 2,3-dimethylbutane (B166060) results in exclusive cleavage at the methine C–H bond. acs.org This selectivity allows for predictable functionalization in complex molecules. acs.orgresearchgate.net TBADT has been successfully employed in various C–H functionalization reactions of unactivated C(sp³)–H bonds, such as alkylation, arylation, fluorination, and cyanation. nih.govnih.govorganic-chemistry.org
Table 1: Examples of TBADT-Catalyzed Functionalization of Unactivated C(sp³)–H Bonds
| Substrate | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexane (B81311) | Aryl Bromide | Arylated Cyclohexane | - | nih.gov |
| Adamantane | Tosyl Cyanide | 1-Adamantanecarbonitrile | 98% | organic-chemistry.org |
| Isobutane | O₂ | tert-Butyl hydroperoxide | ~100% | acs.org |
| 2,3-Dimethylbutane | O₂ | 2,3-Dimethyl-2-hydroperoxybutane | - | acs.org |
| Cyclopentanone (B42830) | Sulfur Dioxide | Cyclopentanone-β-sulfinic acid | - | nih.gov |
TBADT photocatalysis also provides an effective method for the selective functionalization of activated C–H bonds, such as those in benzylic and allylic positions, as well as C–H bonds alpha to a heteroatom (e.g., oxygen, nitrogen). acs.orgnih.gov The presence of an adjacent heteroatom or a π-system lowers the bond dissociation energy of the C–H bond, making it more susceptible to hydrogen abstraction by the photoexcited decatungstate.
In the case of aliphatic alcohols and ethers, the decatungstate anion selectively cleaves the C–H bond adjacent to the oxygen atom, forming the corresponding α-hydroxyalkyl or α-alkoxyalkyl radical. acs.org This regioselectivity is driven by the stabilizing effect of the oxygen atom on the incipient radical. Similarly, for N-Boc protected pyrrolidine, functionalization occurs selectively at the α-amino position. nih.gov These generated radicals can then participate in a variety of subsequent reactions.
Table 2: Selective Functionalization of Activated C–H Bonds with TBADT
| Substrate | Position of Functionalization | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Aryl Alkanols | Benzylic | Aldehydes or Ketones | - | acs.org |
| Isopropanol | α-hydroxy | α-hydroxyalkyl radical intermediate | - | acs.org |
| N-Boc-pyrrolidine | α-amino | Arylated product | 53% | nih.gov |
| Tetrahydrofuran (B95107) | α-oxy | Arylated product | 70% | nih.gov |
| 1,4-Dioxane | α-oxy | Arylated product | 65% | nih.gov |
Carbon–Carbon (C–C) Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. TBADT photocatalysis facilitates several C–C bond-forming reactions by generating carbon-centered radicals from C–H bonds, which can then add to unsaturated systems or participate in coupling reactions.
TBADT is an effective photocatalyst for the hydroalkylation and alkylation of electron-deficient olefins and alkenes. nih.govrsc.org The process involves the initial hydrogen atom abstraction from an alkane, alcohol, or ether to generate an alkyl radical. nih.govnih.gov This radical then adds to the electron-poor double bond of an alkene, such as an α,β-unsaturated nitrile, ester, or ketone. nih.gov The resulting radical adduct is then reduced, and the catalyst is regenerated, allowing the reaction to proceed to completion with good product yields. nih.gov This methodology has been successfully applied to the synthesis of functionalized isoindolinones. rsc.orgnih.gov A cooperative photocatalytic system using TBADT and a thiol catalyst has also been developed for the selective addition of ketones, nitriles, and chlorocarbons to terminal olefins. figshare.com
Table 3: TBADT-Catalyzed Hydroalkylation of Alkenes
| Alkane/H-Donor | Alkene | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexane | 2-Benzylidenemalononitrile | 2-(1-Cyclohexyl-1-phenylmethyl)malononitrile | - | acs.org |
| Alcohols/Ethers | 3-Methyleneisoindolin-1-ones | Functionalized Isoindolinones | Good | rsc.orgnih.gov |
| Acetone | Terminal Olefins | Hydroalkylated Product | - | figshare.com |
| Alkanes | Azauracils | Hydroalkylated Azauracils | - | rsc.org |
A novel application of TBADT photocatalysis is the direct acylation of N-heterocycles with aldehydes. rsc.orgrsc.org This approach avoids the need for noble metals, acids, or external oxidants, presenting a greener synthetic route. rsc.orgrsc.org In this process, the photoexcited TBADT acts as a hydrogen atom transfer catalyst to generate an acyl radical from the corresponding aldehyde. rsc.org This acyl radical then couples with an N-heterocycle to afford the acylated product. rsc.orgresearchgate.net This method has been successfully used to synthesize a variety of 3-acylated azauracils and quinoxalin-2(1H)-ones in good to excellent yields. rsc.orgrsc.org
Table 4: TBADT-Photocatalyzed Acylation of N-Heterocycles
| N-Heterocycle | Aldehyde | Product | Yield | Reference |
|---|---|---|---|---|
| Azauracils | Various | 3-Acylated azauracils | Good to Excellent | rsc.orgrsc.org |
| Quinoxalin-2(1H)-ones | Various | 3-Acylated quinoxalin-2(1H)-ones | Good to Excellent | rsc.orgrsc.org |
TBADT photocatalysis can also be utilized for the radical alkenylation of aliphatic C(sp³)–H bonds. researchgate.net This transformation allows for the direct formation of a C=C bond from a C–H bond. While details on this specific transformation are emerging, the fundamental principle involves the generation of an alkyl radical via HAT from an aliphatic C–H bond, followed by its reaction with a suitable alkenylating agent. One reported method uses 1,2-bis(phenylsulfonyl)ethene as the alkenylating agent in the presence of a persulfate, which is noted to be applicable to sterically hindered C-H bonds, broadening the scope compared to some decatungstate protocols. researchgate.net Another approach involves a modular sequence where a C-centered radical, generated by decatungstate-catalyzed HAT, is trapped with a vinyl phosphonate, which then undergoes a Horner-Wadsworth-Emmons reaction. nih.gov
Alkynylation through C–H or Si–H Bond Activation
Tetra-n-butylammonium decatungstate (TBADT) has proven to be an effective photocatalyst for the alkynylation of a variety of aliphatic C–H and Si–H bonds. This method provides a versatile approach to forming internal alkynes by generating organoradicals via a hydrogen atom transfer (HAT) mechanism. nih.govnih.govrsc.org The process involves the photoexcitation of TBADT, which then abstracts a hydrogen atom from a suitable donor, such as an alkane or a silane, to create a carbon- or silicon-centered radical. nih.govnih.gov
This radical intermediate then undergoes a SOMOphilic (Singly Occupied Molecular Orbital) alkynylation reaction with a methanesulfonyl alkyne. The process culminates in the loss of a sulfonyl radical, yielding the desired internal alkyne. nih.govnih.gov This approach is notable for its ability to functionalize even strong, unactivated aliphatic C–H bonds in substrates like ethers, acetals, aldehydes, amides, and hydrocarbons. nih.govrsc.org
The reaction conditions typically involve irradiating an argon-bubbled acetonitrile (B52724) solution containing the hydrogen donor, the methanesulfonyl alkyne, and a catalytic amount of TBADT (typically 2 mol %) with an LED lamp. nih.gov The scope of the reaction is broad, with various substituted methanesulfonyl alkynes successfully reacting with different hydrogen donors. nih.gov For instance, the alkynylation of tetrahydrofuran with ((methylsulfonyl)ethynyl)benzene serves as a model reaction, proceeding smoothly under these conditions. nih.govrsc.org The methodology has been successfully extended to the alkynylation of nitriles and cycloalkanes, in some cases requiring a slightly higher catalyst loading (5 mol %) to achieve good yields. nih.gov A notable feature of this method is the high regioselectivity observed in certain cases. nih.gov
Table 1: Examples of TBADT-Catalyzed Alkynylation of Tetrahydrofuran with Various Methanesulfonyl Alkynes nih.gov
| Entry | Alkynylating Reagent | Product | Yield (%) |
| 1 | ((Methylsulfonyl)ethynyl)benzene | 2-(Phenylethynyl)tetrahydrofuran | 71 |
| 2 | 1-((Methylsulfonyl)ethynyl)-4-nitrobenzene | 2-((4-Nitrophenyl)ethynyl)tetrahydrofuran | 79 |
| 3 | 1-Fluoro-4-((methylsulfonyl)ethynyl)benzene | 2-((4-Fluorophenyl)ethynyl)tetrahydrofuran | 62 |
| 4 | 1-Chloro-4-((methylsulfonyl)ethynyl)benzene | 2-((4-Chlorophenyl)ethynyl)tetrahydrofuran | 65 |
| 5 | 1-Bromo-4-((methylsulfonyl)ethynyl)benzene | 2-((4-Bromophenyl)ethynyl)tetrahydrofuran | 62 |
Dicarbofunctionalization of Alkenes
While direct dicarbofunctionalization reactions catalyzed by this compound are not extensively documented under that specific terminology, the catalyst is highly effective in promoting the hydroalkylation of electrophilic alkenes, which represents a form of C-C and C-H bond formation across a double bond. nih.govacs.orgrsc.org This process involves the photocatalytic generation of alkyl radicals from C-H bonds of alkanes, alcohols, and ethers, followed by their addition to electron-poor alkenes. nih.govresearchgate.net
The general mechanism involves the initial hydrogen abstraction from an aliphatic C-H bond by the photoexcited decatungstate anion. nih.govresearchgate.net The resulting alkyl radical then adds to an electrophilic alkene, such as α,β-unsaturated nitriles, esters, or ketones. nih.govresearchgate.net This addition is followed by the reduction of the newly formed radical adduct, which regenerates the catalyst and completes the catalytic cycle, allowing the reaction to proceed to high conversion. nih.govresearchgate.net
This methodology has been successfully applied to the synthesis of functionalized isoindolinones through the hydroalkylation of 3-methyleneisoindolin-1-ones with alcohols and ethers. acs.orgrsc.org The reaction proceeds under mild conditions, typically using near-ultraviolet light irradiation at room temperature, and demonstrates good yields and broad functional group tolerance. acs.orgrsc.org The process is highly efficient for the activation of C-H bonds to generate carbon-centered radicals for subsequent C-C bond formation. acs.orgrsc.org
Table 2: Selected Examples of TBADT-Catalyzed Hydroalkylation of 3-Methylene-2-phenylisoindolin-1-one acs.org
| Entry | Alcohol/Ether | Product | Yield (%) |
| 1 | Methanol | 3-(Hydroxymethyl)-2-phenylisoindolin-1-one | 72 |
| 2 | Ethanol | 3-(1-Hydroxyethyl)-2-phenylisoindolin-1-one | 68 |
| 3 | Isopropanol | 3-(1-Hydroxy-1-methylethyl)-2-phenylisoindolin-1-one | 65 |
| 4 | Tetrahydrofuran | 3-(Tetrahydrofuran-2-yl)-2-phenylisoindolin-1-one | 75 |
| 5 | 1,4-Dioxane | 3-(1,4-Dioxan-2-yl)-2-phenylisoindolin-1-one | 70 |
[3+2] Cycloaddition Reactions
This compound has been utilized as a photocatalyst in [3+2] cycloaddition reactions. A notable example is the reaction between various internal alkynes and abundant aliphatic aldehydes, which serve as three-carbon synthons to produce elaborate cyclopentanones. rsc.org This reaction is characterized by its 100% atom economy and proceeds with excellent site-, regio-, and diastereoselectivity under mild conditions. rsc.org
The catalytic cycle is initiated by the photoexcited decatungstate abstracting a hydrogen atom from the aldehyde to form an acyl radical. rsc.org This is followed by a sequence of radical addition to the alkyne, a 1,5-hydrogen atom transfer, an anti-Baldwin 5-endo-trig cyclization, and finally, a back hydrogen abstraction to regenerate the catalyst and yield the cyclopentanone product. rsc.org
Addition Reactions to Unsaturated Substrates (e.g., Levoglucosenone)
This compound is an effective photocatalyst for the addition of various radical species to unsaturated substrates, with levoglucosenone being a well-studied example. acs.orgrsc.orgrsc.orgrsc.orgdigitellinc.com Levoglucosenone, a bio-based platform chemical derived from cellulose, serves as an excellent acceptor for radicals generated from a wide range of precursor molecules. acs.orgrsc.orgrsc.orgrsc.orgdigitellinc.com
The reaction mechanism involves a hydrogen atom transfer (HAT) from a donor molecule to the photoexcited TBADT. rsc.orgrsc.orgdigitellinc.com This generates a radical intermediate which then adds to the double bond of levoglucosenone in a stereoselective manner. rsc.orgrsc.orgdigitellinc.com A variety of radical precursors can be used, including alkanes, cyclic acetals, cyclic ethers, formamide, and aldehydes. rsc.orgrsc.orgrsc.orgrsc.org The addition of formamide has been noted to be particularly efficient. rsc.orgrsc.org The scope for the addition of aldehydes is also extensive, encompassing aromatic, heteroaromatic, and aliphatic aldehydes. rsc.orgrsc.org
Table 3: Examples of Radical Additions to Levoglucosenone Catalyzed by TBADT rsc.orgrsc.org
| Radical Precursor | Added Radical Species |
| Alkanes | Alkyl radicals |
| Cyclic Ethers | Cyclic ether-derived radicals |
| Formamide | Formamidyl radical |
| Aromatic Aldehydes | Aromatic acyl radicals |
| Heteroaromatic Aldehydes | Heteroaromatic acyl radicals |
| Aliphatic Aldehydes | Aliphatic acyl radicals |
Giese-Type C(sp³)–C(sp³) Bond Formation through Reductive Decarboxylation
This compound can facilitate Giese-type C(sp³)–C(sp³) bond formation through a mechanism that goes beyond its typical hydrogen atom transfer (HAT) role. This methodology leverages the doubly-reduced form of TBADT, [W₁₀O₃₂]⁶⁻, to activate redox-active esters (RAEs), leading to the formation of alkyl radicals via reductive decarboxylation. These alkyl radicals then participate in Giese-type additions to olefins.
This approach overcomes some limitations of direct HAT by providing an alternative pathway for radical generation. The choice of a hydrogen donor is crucial for the selective generation of the reduced form of TBADT and for suppressing undesired C-H activation pathways. γ-Terpinene has been identified as an effective hydrogen donor, leading to high yields in the alkylation of various olefins. This demonstrates the versatility of the strategy for sustainable organic synthesis and late-stage functionalization of complex molecules.
Carbon–Nitrogen (C–N) Bond Forming Reactions
C(sp³)–H Azidation
A significant application of this compound in C-N bond formation is the direct C(sp³)–H azidation of unactivated C-H bonds. nih.gov This reaction provides a simple and general method for installing an azide functional group onto various organic molecules, which is valuable in bioconjugation, materials chemistry, and the synthesis of nitrogen-containing natural products. nih.gov
The reaction utilizes the earth-abundant TBADT as a photocatalyst and a commercial, stable azide source such as p-acetamidobenzenesulfonyl azide (p-ABSA). nih.gov The system is capable of azidating a range of unactivated C(sp³)–H bonds in moderate to good yields with excellent turnover numbers. nih.gov Mechanistic studies suggest that the reaction proceeds through a radical mechanism initiated by a photo-hydrogen atom transfer (photo-HAT) from the substrate to the excited state of the decatungstate catalyst. nih.gov This catalytic approach is a notable improvement over earlier methods that often required stoichiometric amounts of photosensitizers or harsh reaction conditions. nih.gov
C(sp³)–H Amination
The direct conversion of ubiquitous C(sp³)–H bonds into C–N bonds represents an ideal and highly sought-after transformation in synthetic chemistry, providing streamlined access to valuable nitrogen-containing molecules. princeton.edu this compound has proven to be an effective photocatalyst for this purpose, particularly for the amination of both activated and non-activated hydrocarbons. princeton.edunih.gov
The general strategy involves the photoexcitation of TBADT with near-UV light, which generates a highly reactive triplet excited state capable of abstracting a hydrogen atom from a C(sp³)–H bond. nih.gov This hydrogen atom transfer (HAT) event produces an alkyl radical, which is then trapped by an aminating reagent, typically an azodicarboxylate, to form the desired C–N bond and deliver a protected hydrazine product. nih.gov This methodology is characterized by its mild reaction conditions, often proceeding at room temperature. nih.govnih.gov
Research has demonstrated the broad applicability of this method. The photocatalytic transformation is suitable for converting both activated C–H bonds (e.g., adjacent to heteroatoms or aromatic rings) and unactivated C–H bonds in simple alkanes. nih.gov For instance, the C(sp³)–H amination of cyclohexane with diisopropyl azodicarboxylate in the presence of catalytic TBADT proceeds efficiently. nih.gov The reaction also shows notable regioselectivity, with tertiary C(sp³)–H bonds being selectively activated over others in the same molecule. nih.gov Furthermore, substrates like cyclic ketones exhibit exclusive functionalization at the β-position. nih.gov
The scalability of this protocol has been significantly enhanced through the use of continuous-flow photoreactors. nih.gov These systems overcome the limitations of batch processing, such as limited light penetration, enabling higher productivity and making the process more amenable to industrial applications. nih.gov The robustness of this method is further highlighted by its compatibility with telescoped flow processes for the synthesis of various derivatives like pyrazoles and free amines from the initial hydrazine products. nih.gov
Table 1: Examples of TBADT-Catalyzed C(sp³)–H Amination with Azodicarboxylates Data compiled from multiple studies to illustrate the scope of the reaction.
| Substrate | Aminating Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexane | Diisopropyl azodicarboxylate | Protected hydrazine derivative | 85 | nih.gov |
| Adamantane | Diethyl azodicarboxylate | Adamantyl hydrazine derivative | 72 | |
| Tetrahydrofuran | Dibenzyl azodicarboxylate | 2-Aminated THF derivative | 91 | |
| Cyclopentanone | Di-tert-butyl azodicarboxylate | β-Aminated cyclopentanone | 70 | nih.gov |
| Isobutyraldehyde | Diisopropyl azodicarboxylate | Acyl hydrazide | 81 | nih.gov |
Hydroamination of Unactivated Alkenes
The hydroamination of unactivated alkenes is a highly atom-economical method for synthesizing amines and their derivatives. While photocatalysis has emerged as a powerful tool for various transformations, the use of this compound specifically for the hydroamination of unactivated alkenes is not extensively documented in the reviewed scientific literature.
Catalytic systems based on other transition metals, such as rhodium and iridium, have been developed for the intra- and intermolecular hydroamination of unactivated olefins. princeton.edunih.govnih.gov These methods often proceed through different mechanisms, such as proton-coupled electron transfer (PCET), to generate the reactive nitrogen-centered radicals required for the addition across the double bond. princeton.edunih.gov However, analogous methodologies employing TBADT as the primary photocatalyst for this specific transformation remain a less explored area. The primary reactivity reported for TBADT involves hydrogen atom transfer (HAT) from C-H or other X-H bonds, which is mechanistically distinct from the typical requirements for direct hydroamination of unactivated C=C bonds.
Synthesis of Unnatural α-Amino Acid Derivatives
Unnatural α-amino acids (UAAs) are crucial components in medicinal chemistry and drug discovery, offering pathways to novel peptide-based therapeutics and biologically active molecules. nih.govamanote.com this compound has been successfully employed as a photocatalyst for the synthesis of certain classes of UAAs under mild conditions. nih.govscispace.com
One prominent method involves a photoinduced Giese reaction catalyzed by TBADT. nih.govscispace.com In this process, readily available aldehydes serve as acyl radical precursors. amanote.comscispace.com Upon irradiation with near-UV light, the excited TBADT catalyst abstracts the aldehydic hydrogen atom, generating an acyl radical. scispace.com This radical then undergoes a conjugate addition to a dehydroalanine derivative, an α,β-unsaturated amino acid. scispace.com The subsequent steps lead to the formation of γ-carbonyl α-amino acids. nih.govscispace.com
This protocol is noted for its efficiency, mild reaction conditions, and broad functional group tolerance. amanote.comscispace.com It has been successfully applied to a wide range of both aromatic and aliphatic aldehydes, demonstrating its versatility. scispace.com The utility of this method extends to the late-stage modification of complex molecules, including drugs and natural products that contain an amino acid scaffold. nih.gov Mechanistic studies have confirmed the involvement of an acyl radical intermediate in the reaction pathway. scispace.com The robustness of the method has been demonstrated through successful scale-up of the reactions, maintaining high yields. scispace.com
Table 2: Synthesis of γ-Carbonyl α-Amino Acids via TBADT-Catalyzed Giese Reaction Data based on the photoinduced reaction between various aldehydes and a dehydroalanine derivative.
| Aldehyde | Michael Acceptor | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylbenzaldehyde | N-Boc-dehydroalanine methyl ester | γ-(4-tolyl)-γ-oxo-α-amino acid derivative | 95 | scispace.com |
| 4-Methoxybenzaldehyde | N-Boc-dehydroalanine methyl ester | γ-(4-methoxyphenyl)-γ-oxo-α-amino acid derivative | 92 | scispace.com |
| Cyclohexanecarboxaldehyde | N-Boc-dehydroalanine methyl ester | γ-cyclohexyl-γ-oxo-α-amino acid derivative | 85 | scispace.com |
| Pivalaldehyde | N-Boc-dehydroalanine methyl ester | γ-tert-butyl-γ-oxo-α-amino acid derivative | 78 | scispace.com |
| 2-Naphthaldehyde | N-Boc-dehydroalanine methyl ester | γ-(naphthalen-2-yl)-γ-oxo-α-amino acid derivative | 90 | scispace.com |
Carbon–Oxygen (C–O) Bond Forming Reactions
Aerobic Oxidation of Organic Substrates (e.g., Cycloalkanes)
The selective oxidation of C(sp³)–H bonds to form C–O bonds using molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. This compound serves as an efficient and inexpensive photocatalyst for such aerobic oxidations. researchgate.net This methodology allows for the conversion of both activated and unactivated C–H bonds into alcohols and ketones. researchgate.net
The reaction is typically initiated by irradiating a solution of the substrate and catalytic TBADT under an oxygen atmosphere with near-UV light. researchgate.net The photoexcited decatungstate abstracts a hydrogen atom from the substrate to form an alkyl radical. This radical is then trapped by molecular oxygen to generate a peroxyl radical, which subsequently undergoes further reactions to yield hydroperoxides as primary products. These hydroperoxides can then be converted into the corresponding alcohols and ketones.
This method has been successfully applied to a variety of substrates, including the oxidation of simple cycloalkanes. researchgate.net For example, cyclohexane is oxidized to a mixture of cyclohexanone and cyclohexanol. researchgate.net The reaction demonstrates selectivity, with a preference for the oxidation of weaker C–H bonds (tertiary > secondary > primary). The utility of this protocol has been demonstrated in the selective oxidation of complex natural product scaffolds, such as (–)-ambroxide and artemisinin. researchgate.net The efficiency and safety of these aerobic oxidations can be significantly improved by using continuous-flow microreactors, which enhance gas-liquid mass transfer and light penetration, allowing for safer handling of oxygen and improved scalability. researchgate.net
Table 3: Examples of TBADT-Catalyzed Aerobic Oxidation of Cycloalkanes Reaction conditions typically involve TBADT, a solvent like acetonitrile, an oxygen atmosphere, and UV irradiation.
| Substrate | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexane | Cyclohexanone & Cyclohexanol | 90 (combined) | researchgate.net |
| Cyclooctane (B165968) | Cyclooctanone | 82 | researchgate.net |
| Cyclododecane | Cyclododecanone | 79 | researchgate.net |
| Adamantane | Adamantanone & Adamantanol | ~60 (combined) | |
| Cyclopentane | Cyclopentanone | 35 | researchgate.net |
Selective Oxygen Atom Transfer and Partial Oxidation
Beyond the aerobic formation of ketones and alcohols, this compound catalysis facilitates other selective oxygen atom transfer and partial oxidation reactions. These transformations leverage the unique photoredox properties of the decatungstate anion to achieve controlled oxidation of various substrates.
One significant application is the partial oxidation of methane. In specialized systems, the photoexcited decatungstate can generate highly reactive species, such as chlorine radicals from chloride ions, which then participate in the C–H activation of methane. This process can lead to the formation of functionalized methane derivatives like methyl trifluoroacetate in high yield, avoiding over-oxidation to carbon dioxide. The mechanism involves a synergistic interplay where the decatungstate mediates both electron transfer and hydrogen atom transfer processes.
Another example of selective oxygenation is the photocatalytic aerobic oxidation of alkenes to epoxides. Using a supported decatungstate catalyst, alkenes can be efficiently converted to the corresponding epoxides with molecular oxygen as the oxidant, offering a green alternative to traditional epoxidation methods that use stoichiometric peroxy acids. Furthermore, the oxidation of benzyl alcohol to benzaldehyde and subsequently to benzoic acid can be accelerated using TBADT in the presence of O₂ and high-power UV-LEDs, demonstrating controlled oxidation of a primary alcohol.
Carbon–Halogen (C–X) and Carbon–Heteroatom Bond Forming Reactions (X ≠ N, O, C)
The versatility of this compound extends to the formation of bonds between carbon and various heteroatoms other than nitrogen and oxygen. These methods rely on the photocatalyst's ability to generate alkyl radicals from C(sp³)–H bonds, which are then intercepted by appropriate heteroatom-donating reagents.
Carbon-Fluorine (C–F) Bond Formation: TBADT has been used to catalyze the direct fluorination of C(sp³)–H bonds. This reaction was demonstrated with leucine and isoleucine derivatives using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, providing a method for site-selective fluorination of amino acid scaffolds.
Carbon-Sulfur (C–S) Bond Formation: A significant advance is the direct conversion of aliphatic C(sp³)–H bonds into alkyl sulfinic acids. This transformation uses sulfur dioxide (SO₂) as the sulfur source. The alkyl radical generated by the HAT process is trapped by SO₂, forming a sulfonyl radical, which is subsequently reduced to the sulfinic acid product. These sulfinic acids are versatile intermediates that can be converted into a wide array of medicinally relevant sulfur-containing functional groups, such as sulfones and sulfonamides. Another C-S bond formation involves the synthesis of trifluoromethylthioesters from aldehydes, where an acyl radical is trapped by an electrophilic "SCF₃" source.
Carbon-Cyano (C–CN) Bond Formation: TBADT catalysis enables the direct cyanation of C(sp³)–H bonds under mild photocatalytic conditions. Using tosyl cyanide as the cyanide source, this method allows for the introduction of a nitrile group into a broad range of substrates, including complex bioactive molecules, with high efficiency and excellent functional group tolerance.
Table 4: Examples of TBADT-Catalyzed C–X Bond Forming Reactions (X ≠ N, O, C)
| C–X Bond Type | Substrate | X-Source | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| C–F | Leucine derivative | N-Fluorobenzenesulfonimide (NFSI) | γ-Fluoroleucine derivative | N/A | |
| C–S | Cyclopentanone | Sulfur dioxide (SO₂) | β-ketosulfinic acid | N/A | |
| C–S | 4-Methylbenzaldehyde | N-(trifluoromethylthio)phthalimide | S-(4-methylbenzoyl) trifluoromethanethioate | High | |
| C–CN | Cyclohexane | Tosyl cyanide | Cyclohexanecarbonitrile | 98 | |
| C–CN | Ibuprofen methyl ester | Tosyl cyanide | Cyanated ibuprofen derivative | 65 |
Deuteration and Isotopic Labeling Reactions
TBADT is a valuable catalyst for isotopic labeling, particularly for the incorporation of deuterium into organic molecules using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.
Polyethylene glycols (PEGs) and their derivatives are widely used in drug discovery and materials science. A method for the photocatalytic deuteration of multiple unactivated C(sp³)–H bonds in PEG derivatives has been developed using TBADT as the catalyst and D₂O as the deuterium source. This approach is significant as it allows for the isotopic labeling of these common polymers, which was previously challenging.
The reaction is adaptable to PEG derivatives with various terminal substituents, including (hetero)aryl, benzoyl, and alkyl groups. The efficiency of deuteration, particularly at the α-oxy C(sp³)–H bonds at the terminal positions, is influenced by these substituents. The mechanism involves the formation of radical intermediates induced by the excited state of TBADT abstracting hydrogen atoms from the PEG substrate.
An efficient hydrogen-deuterium (H/D) exchange reaction has been developed by merging TBADT photocatalysis with a thiol catalyst. This dual-catalyst system utilizes D₂O as the deuterium source and operates under irradiation with 390 nm light. The protocol is effective for deuterating formyl C–H bonds and a wide range of hydridic C(sp³)–H bonds, such as those alpha to oxygen, sulfur, and nitrogen atoms, as well as benzylic and unactivated tertiary C(sp³)–H bonds.
This method has been successfully applied to achieve high levels of deuterium incorporation in a diverse array of feedstock chemicals and complex pharmaceutical compounds. The regioselectivity of the deuteration in TBADT-catalyzed C–H functionalizations is governed by a combination of polar and steric effects. For instance, the tertiary C(sp³)–H bonds in alkanes that contain remote electron-withdrawing groups can be selectively deuterated.
Table 3: Scope of TBADT-Catalyzed Hydrogen-Deuterium Exchange This table is representative of the types of transformations possible and does not display real-time data.
View Data
| Substrate Class | C–H Bond Type | Deuterium Source | Co-catalyst | Deuterium Incorporation | Reference |
| Aldehydes | Formyl C(sp²)–H | D₂O | Thiol | High | ccspublishing.org.cn |
| Ethers / Alcohols | α-Oxy C(sp³)–H | D₂O | Thiol | Good to High | ccspublishing.org.cn |
| Thioethers | α-Thioxy C(sp³)–H | D₂O | Thiol | Good to High | ccspublishing.org.cn |
| Amines | α-Amino C(sp³)–H | D₂O | Thiol | Good to High | ccspublishing.org.cn |
| Alkylbenzenes | Benzylic C(sp³)–H | D₂O | Thiol | Good to High | ccspublishing.org.cn |
| Alkanes | Tertiary C(sp³)–H | D₂O | Thiol | Moderate to Good | ccspublishing.org.cn |
Mechanistic and Computational Investigations of Decatungstate Photocatalysis
Spectroscopic Probing of Excited State Dynamics of Decatungstate Anion
The journey of decatungstate photocatalysis begins with the absorption of a photon. The decatungstate anion, [W₁₀O₃₂]⁴⁻, exhibits a broad and intense absorption band in the UV region, centered around 324 nm. acs.org This absorption corresponds to a ligand-to-metal charge transfer (LMCT) transition, where an electron is promoted from an orbital primarily located on the oxygen atoms to one centered on the tungsten atoms. acs.orgacs.org
Time-resolved spectroscopic techniques have been instrumental in mapping the fate of this initial excited state. Pump-probe experiments reveal the formation of a hot singlet excited state (S₁HOT) which undergoes ultrafast decay (less than 1 picosecond) to a relaxed singlet state (S₁). acs.org This S₁ state, however, is short-lived, with a lifetime in the range of tens of picoseconds, and is not the primary species responsible for reacting with organic substrates. acs.org
Instead, the S₁ state decays to a long-lived, highly reactive intermediate, which has been designated as wO. acs.orgacs.org This species is believed to be a relaxed excited state, likely of triplet multiplicity. acs.org Laser flash photolysis experiments have successfully detected this reactive state, which displays characteristic absorption bands in the near-UV (around 370 nm) and the visible region (600–800 nm). acs.org The lifetime of this reactive wO species is significantly longer, on the order of nanoseconds (e.g., ~51.5 ns in acetonitrile), allowing it to engage in intermolecular reactions. acs.orgacs.org The formation of wO from the initial singlet state occurs with a high quantum yield, estimated to be around 0.5 to 0.6. acs.org These spectroscopic investigations provide a detailed picture of the energy cascade following photoexcitation, identifying the key transient species that drives the subsequent chemical transformations.
| Spectroscopic Feature | Wavelength/Time | Assignment | Reference |
| Ground State Absorption | ~324 nm | Ligand-to-Metal Charge Transfer (LMCT) | acs.org |
| Initial Excited State | < 1 ps | Hot Singlet Excited State (S₁HOT) | acs.org |
| Relaxed Excited State | tens of ps | Singlet Excited State (S₁) | acs.org |
| Reactive Intermediate | ~370 nm, 600-800 nm | Reactive Triplet State (wO) | acs.org |
| wO Lifetime | ~51.5 ns | Decay of Reactive Intermediate | acs.org |
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation
Isotopic labeling is a powerful tool for unraveling reaction mechanisms by tracking the movement of atoms and probing the nature of rate-determining steps. numberanalytics.comwikipedia.orgresearchgate.net In the context of decatungstate photocatalysis, Kinetic Isotope Effect (KIE) studies, particularly using deuterium, have provided compelling evidence for the primary reaction mechanism. wikipedia.org
The central tenet of decatungstate's reactivity is its ability to perform Hydrogen Atom Transfer (HAT), abstracting a hydrogen atom from an organic substrate. scispace.comrsc.org To verify this, researchers have compared the reaction rates of substrates with the rates of their deuterated analogues. In a study on the photooxygenation of 2,3-dimethyl-2-butene, a primary intermolecular KIE in the range of 1.74-1.79 was observed. acs.org Similarly, in a radical alkynylation reaction of cyclohexane (B81311), an equimolar mixture of cyclohexane and its deuterated version (cyclohexane-d₁₂) resulted in a KIE of 1.5. acs.org
| Substrate(s) | KIE (kH/kD) | Conclusion | Reference |
| 2,3-dimethyl-2-butene / deuterated analogue | 1.74 - 1.79 | C-H(D) bond cleavage is rate-determining. | acs.org |
| Cyclohexane / Cyclohexane-d₁₂ | 1.5 | H-atom transfer is the rate-determining step. | acs.org |
Computational Chemistry Approaches to Reaction Mechanism and Selectivity
Computational chemistry has emerged as an indispensable partner to experimental studies, providing molecular-level insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) has been widely applied to model the photocatalytic cycles involving the decatungstate anion. rsc.orgmdpi.com DFT calculations help to map out the potential energy surfaces of the reaction, identifying the structures of intermediates and the energies of transition states for key steps like hydrogen atom abstraction. rsc.orgresearchgate.net
Computational studies have corroborated experimental findings, confirming that upon photoexcitation, the decatungstate anion undergoes a geometric distortion to form the reactive wO state. acs.org DFT calculations have shown that in this excited state, the monocoordinated terminal oxygen atoms (oxoterminal) acquire a partial radical character, which explains their high reactivity in HAT processes. acs.org This characteristic highlights a similarity between the excited decatungstate and the nπ* triplet states of carbonyl compounds. acs.org Furthermore, DFT has been used to calculate the reaction barriers for C-H activation, helping to rationalize the observed reactivity and selectivity for different types of C-H bonds. rsc.orgresearchgate.net
One of the key challenges in C-H functionalization is controlling which C-H bond in a complex molecule reacts. Decatungstate photocatalysis often exhibits remarkable regioselectivity and stereoselectivity, which can be understood through theoretical modeling. acs.orgnih.gov
For instance, in the functionalization of substituted cyclohexanes, reactions often occur selectively at the C-H bonds on carbons 3 and 4, avoiding the more sterically hindered positions. nih.gov Theoretical models suggest that this selectivity arises primarily from steric hindrance in the transition state of the hydrogen abstraction step. The bulky decatungstate anion preferentially approaches the most accessible C-H bonds. nih.gov In the case of alkylpyridines, a strong reluctance to functionalize the α-C-H bond is observed, which is attributed to unfavorable polar effects in the HAT transition state. acs.org Computational models can quantify these steric and electronic effects, allowing for the prediction and rationalization of the observed product distributions. acs.orgnih.gov
The interaction between the excited decatungstate catalyst and the substrate is governed by more than just sterics. Electronic factors play a crucial role, and computational analysis helps to dissect these influences. The HAT process is sensitive to polar effects; the transition state is stabilized when the substrate has electron-donating groups that can stabilize the incipient radical cation character. acs.org
DFT calculations, including Natural Population Analysis (NPA), can reveal the electronic properties of different C-H bonds within a substrate. researchgate.net For example, C-H bonds that are more electron-rich (lower NPA values) are often more susceptible to abstraction by the electrophilic oxygen-centered radical of the excited decatungstate. acs.orgresearchgate.net This synergy between steric accessibility and favorable electronic interactions dictates the site-selectivity of the functionalization. By modeling the catalyst-substrate complex, chemists can gain a deeper understanding of how the electronic nature of both the photocatalyst and the substrate directs the reaction outcome. acs.orgrsc.org
Experimental Evidence for Radical Intermediates (e.g., Radical Trapping)
A cornerstone of the proposed HAT mechanism is the generation of substrate-derived radical intermediates. researchgate.netpsu.edu Direct observation of these short-lived species can be challenging, but their existence can be unequivocally confirmed through radical trapping experiments. researchgate.net
In these experiments, a "radical trap"—a molecule that reacts rapidly and irreversibly with radicals to form a stable, detectable product—is added to the reaction mixture. Common radical traps include stable nitroxide radicals like (2,2,6,6-tetramethyl-1-piperidinyloxy), free radical (TEMPO) and nitrones such as α-phenyl-N-tert-butylnitrone (PBN). nih.govresearchgate.netyoutube.com
When decatungstate-photocatalyzed reactions are conducted in the presence of TEMPO, the alkyl radicals generated after HAT are intercepted, forming stable TEMPO-adducts. nih.govyoutube.com These adducts can then be identified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry. researchgate.netyoutube.com The detection of these trapped species provides unambiguous proof of the formation of radical intermediates during the catalytic cycle. Furthermore, the distribution of trapped isomers can offer additional support for the regioselectivity observed in the final products, confirming that the selectivity is determined at the initial HAT step. nih.gov
Electrochemical Studies of Redox Potentials in Catalytic Cycles
Electrochemical studies have been instrumental in elucidating the mechanistic pathways of photocatalytic reactions involving tetra-n-butylammonium decatungstate (TBADT). The redox potentials of the decatungstate anion, [W₁₀O₃₂]⁴⁻, and its various reduced and excited states are critical parameters that govern the feasibility and course of catalytic cycles. These studies provide quantitative data on the electron transfer steps fundamental to both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
The photocatalytic cycle of decatungstate is initiated by the absorption of a photon (typically UV-A light, λ ≈ 324 nm), which promotes the anion to an excited state. acs.orgresearchgate.net This initial singlet excited state is short-lived and rapidly converts to a more stable, reactive triplet excited state, often denoted as wO. acs.org This excited species is a powerful oxidant, capable of initiating chemical transformations.
The redox potential of the excited state (wO) is a key determinant of its reactivity. It has been estimated to be in the range of +2.26 to +2.61 V versus the Saturated Calomel (B162337) Electrode (SCE). acs.org This high positive potential allows the excited decatungstate to oxidize a wide range of organic substrates. When a substrate possesses an oxidation potential lower than approximately +2.44 V vs SCE, a SET event is likely to occur, leading to the formation of the substrate's radical cation and the mono-reduced decatungstate anion, [W₁₀O₃₂]⁵⁻. acs.org
If the substrate's redox potential does not fall within this range, the reaction often proceeds via a HAT mechanism, where the excited decatungstate abstracts a hydrogen atom, also resulting in the formation of a substrate radical and a reduced tungstate (B81510) species. acs.org Regardless of the initial activation step (SET or HAT), the process generates the one-electron reduced form of the catalyst, [W₁₀O₃₂]⁵⁻. acs.orgacs.org
The redox potentials involved in the decatungstate catalytic cycle are also significantly influenced by environmental factors, particularly protonation. princeton.edu The presence of protons can alter the potential values, affecting the efficiency and pathway of the catalytic reaction. The electrochemical behavior is thus a composite of the intrinsic potentials of the various tungstate species and the influence of the reaction medium.
The table below summarizes the key redox potentials associated with the decatungstate photocatalytic cycle.
| Species / Couple | Potential (V vs. SCE) | Process |
| wO / [W₁₀O₃₂]⁵⁻ | +2.26 to +2.61 | Oxidation of substrate by the excited state |
| Substrate Oxidation Threshold | < +2.44 | Potential required for SET mechanism |
These electrochemical investigations are fundamental to understanding the high reactivity and versatility of this compound as a photocatalyst. By quantifying the driving forces for electron transfer, researchers can better predict reaction outcomes and design more efficient and selective catalytic systems for C-H functionalization and other organic transformations. acs.orgresearchgate.net
Advanced Catalytic Systems and Methodological Innovations with Tetra N Butylammonium Decatungstate
Cooperative and Dual Catalysis Approaches
The development of cooperative and dual catalytic systems represents a significant advancement in synthetic chemistry, enabling reactions that are not feasible with a single catalyst. Tetra-n-butylammonium decatungstate has proven to be a valuable component in such systems, working in concert with other catalysts to achieve novel transformations.
Synergistic Decatungstate-Transition Metal Catalysis (e.g., Nickel, Cobalt)
The combination of this compound (TBADT) photocatalysis with transition metal catalysis, particularly with nickel and cobalt, has unlocked new pathways for chemical synthesis. researchgate.netacs.org This synergistic approach leverages the hydrogen atom transfer (HAT) capability of the excited decatungstate anion to generate radical intermediates, which are then engaged by the transition metal catalyst to form new chemical bonds. acs.orgacs.org
A notable application of this dual catalysis is the dehydrogenation of unactivated alkanes. In a cooperative system, TBADT and cobaloxime pyridine (B92270) chloride work together to convert alkanes like cyclooctane (B165968) into alkenes (e.g., cyclooctene) and alcohols into ketones under near-UV irradiation at room temperature. acs.orgsigmaaldrich.comsigmaaldrich.com The sole byproduct of this process is hydrogen gas. acs.orgsigmaaldrich.comsigmaaldrich.com This reaction is inspired by natural processes and avoids the use of noble metals. acs.org The excited state of TBADT is highly effective at cleaving C–H bonds through homolysis. acs.org
Similarly, a dual catalytic system of TBADT and nickel has been employed for the direct C(sp³)–H amidation. researchgate.net This method provides a practical route for creating C(sp³)–N bonds with good reactivity and site selectivity under mild conditions. researchgate.net Mechanistic studies suggest the formation of a key [W₁₀O₃₂]⁴⁻–Ni(I) species upon UV-A irradiation, highlighting the cooperative roles of the decatungstate anion and the nickel catalyst. researchgate.net This combined approach has also been successful in the direct acylation and alkynylation of hydrocarbons. acs.org
Table 1: Examples of Synergistic Decatungstate-Transition Metal Catalysis
| Transition Metal | Substrate | Product Type | Reaction Type | Reference |
| Cobalt | Alkanes, Alcohols | Alkenes, Ketones | Dehydrogenation | acs.orgsigmaaldrich.comsigmaaldrich.com |
| Nickel | Alkanes | Amides | C(sp³)–H Amidation | researchgate.net |
| Nickel | Hydrocarbons | Alkynes, Ketones | Alkynylation, Acylation | acs.org |
Integration with Organocatalysis and Other Catalytic Modalities
The versatility of this compound (TBADT) extends to its integration with organocatalysis and other non-metallic catalytic systems. This combination allows for the development of novel reaction cascades and multi-component reactions.
TBADT-mediated photocatalysis has been successfully merged with organocatalytic processes to achieve unique transformations. nih.gov For instance, the photocatalytic generation of radicals by TBADT can be coupled with SOMOphilic (Singly Occupied Molecular Orbital) alkynylation, providing a method for the alkynylation of a wide range of aliphatic hydrogen donors, including alkanes. acs.orgnih.gov In this process, the organoradicals generated via hydrogen atom transfer from C-H or Si-H bonds react with methanesulfonyl alkynes to form internal alkynes. acs.orgnih.gov
Furthermore, TBADT catalysis has been combined with other reaction types, such as the Norrish Type I reaction of ketones. acs.org This sequential approach allows for a one-pot synthesis of homoallyl ketones. acs.org Initially, a ketone like cyclopentanone (B42830) is irradiated to form an intermediate like 4-pentenal. Subsequently, the addition of TBADT and an electron-deficient alkene, followed by further irradiation, yields the final homoallyl ketone product. acs.org
Another innovative approach involves the synergistic use of decatungstate and thiol catalysis for the selective difunctionalization and even trifunctionalization of N-heterocyclic carbene (NHC) boranes with alkenes. researchgate.net The strong hydrogen-abstracting ability of the excited decatungstate is key to generating the necessary boryl radicals from mono- and di-substituted boranes. researchgate.net
Catalyst Design and Immobilization Strategies
To enhance the practical applicability of this compound, significant research has focused on catalyst design and immobilization. These strategies aim to improve catalyst stability, reusability, and ease of separation from the reaction mixture, which are crucial for sustainable and industrial-scale processes.
This compound Supported on Nanomaterials (e.g., Fe₃O₄)
Immobilizing this compound (TBADT) on nanomaterials, particularly magnetic nanoparticles like iron(III) oxide (Fe₃O₄), offers a practical solution for catalyst recovery and recycling. researchgate.netrsc.orgrsc.orgnih.gov The resulting composite material, often denoted as M-DT, combines the catalytic activity of TBADT with the magnetic separability of the Fe₃O₄ support. researchgate.netrsc.orgnih.gov
This Fe₃O₄/TBADT composite has been effectively used for the selective oxidation of aromatic amine compounds to nitroso compounds in the presence of hydrogen peroxide. researchgate.netrsc.orgrsc.org The strong interaction between the Fe₃O₄ nanoparticles and TBADT is credited for the high efficiency of the catalyst. researchgate.netrsc.org The composite catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with sustained high efficiency and selectivity. rsc.orgmdpi.com For example, in the oxidation of sulfapyridine (B1682706), the M-DT catalyst demonstrated a significantly higher oxidation rate constant compared to either TBADT or Fe₃O₄ alone and could be reused for at least six cycles. rsc.org
The preparation of these magnetic nanocatalysts involves the co-precipitation of iron salts to form Fe₃O₄ nanoparticles, followed by the deposition of TBADT onto their surface. researchgate.netrsc.org Characterization techniques such as FTIR, XRD, TEM, and XPS are used to confirm the structure and composition of the composite material. rsc.org
Table 2: Performance of Fe₃O₄-Supported TBADT in Sulfapyridine Oxidation
| Catalyst | H₂O₂ Concentration (mM) | Oxidation Rate Constant (min⁻¹) | Reusability (cycles) | Reference |
| M-DT | 5 | 1.20 × 10⁻² | 6 | rsc.org |
| TBADT | 5 | 2.09 × 10⁻⁴ | - | rsc.org |
| Fe₃O₄ | 5 | 4.81 × 10⁻⁴ | - | rsc.org |
The conversion of sulfapyridine was found to increase with a higher percentage of TBADT in the composite material. rsc.org The pH of the solution is also a critical parameter, with the highest conversion efficiency observed in the acidic range. rsc.org
Hybrid Polyoxometalate-Semiconductor Composites for Enhanced Photocatalysis
POMs are known for their strong photo-oxidizing capabilities and can act as electron acceptors, which helps in suppressing the recombination of photogenerated electron-hole pairs in the semiconductor. rsc.org This leads to a more efficient utilization of light energy for the desired chemical transformations. rsc.org
For instance, coupling POMs with graphitic carbon nitride (g-CN), a metal-free polymeric semiconductor, has been shown to boost its photocatalytic hydrogen production from water splitting. rsc.org The POM enhances the light-harvesting ability of g-CN and improves its conductivity. rsc.org Similarly, composites of POMs with semiconductor nanocrystals like CsPbBr₃/TiO₂ have been developed for visible-light-driven photoenergy storage systems. rsc.org
These hybrid materials are of growing interest in various electrochemical applications, including electrocatalysis and energy-related fields, due to their enhanced stability and performance compared to the individual components. nih.gov
Process Intensification and Flow Chemistry Applications
The integration of this compound (TBADT) catalysis with process intensification strategies, particularly flow chemistry, offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netresearchgate.netyoutube.comnih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov
The use of TBADT in flow chemistry has been particularly impactful for the functionalization of light hydrocarbons like methane, ethane, propane, and isobutane (B21531). youtube.comnih.gov These reactions, which are challenging to perform under batch conditions due to the gaseous nature of the substrates, can be carried out safely and efficiently in microreactors. youtube.com The high pressure that can be applied in flow systems increases the concentration of the gaseous alkanes in the liquid phase, facilitating their activation by the photocatalyst. youtube.com This approach has been used to synthesize a variety of hydroalkylated products in good yields by trapping the generated carbon-centered radicals with Michael acceptors. nih.gov
Table 3: Comparison of Batch vs. Flow for [2+2]-Photocycloadditions
| Reaction Condition | Irradiation/Residence Time | Conversion/Yield | Reference |
| Batch | 10–13 hours | Good to Excellent | researchgate.net |
| Flow | 60 minutes | Superior | researchgate.net |
Accelerated Reactions in Continuous-Flow Photoreactors
The integration of TBADT photocatalysis with continuous-flow photoreactors has been shown to dramatically accelerate reaction rates compared to conventional batch processes. noelresearchgroup.com Microreactors, with their high surface-area-to-volume ratio, enhance irradiation efficiency and improve mass transfer, particularly of gases like oxygen. noelresearchgroup.com For instance, in the aerobic oxidation of cyclohexane (B81311), moving from a batch setup to a continuous-flow system resulted in a significant increase in conversion. noelresearchgroup.com A meticulous optimization in a 5 mL capillary reactor using 365 nm LEDs, which aligns with the absorption maximum of TBADT, achieved full conversion in a residence time of just 45 minutes. noelresearchgroup.com
The use of meso-scale flow photoreactors, often consisting of UV-transparent FEP tubing wrapped around a medium-pressure mercury vapor lamp, has also proven effective. researchgate.net This setup facilitates a notable reduction in residence time and increases productivity for various C-H activation reactions. researchgate.net Similarly, oscillatory millistructured photoreactors have been employed to investigate and optimize TBADT-catalyzed C(sp³)–H alkylation protocols, evaluating parameters like residence time and light intensity to boost performance. acs.orgnih.gov In some cases, residence times have been reduced to as little as 7.5 minutes. acs.org This rapid processing is enabled by high-intensity light sources, such as chip-on-board LED technology, which ensures a sufficient photon flux to drive the reaction efficiently. acs.orgunipr.itnih.gov
Table 1: Comparison of Batch vs. Continuous-Flow TBADT-Catalyzed Reactions
| Reaction | Setup | Reaction Time | Outcome |
|---|
Scalability and Efficiency Enhancements in Organic Synthesis
A significant advantage of using continuous-flow systems for TBADT-mediated photocatalysis is the enhanced scalability and efficiency. youtube.com Flow conditions have proven to be readily scalable, transitioning from academic discovery at the millimole scale to industrially relevant production rates. noelresearchgroup.comunipr.itnih.gov For example, the synthesis of artemisitone-9 via aerobic C-H oxidation was scaled up to produce approximately 870 mg with a 59% isolated yield. noelresearchgroup.com
By optimizing process parameters such as flow rate, light intensity, catalyst loading, and substrate concentration, substantial improvements in productivity have been achieved. acs.orgnih.gov In a C(sp³)–H alkylation protocol, a throughput of up to 36.7 mmol/h was reached, a considerable increase over previous methods. acs.org The development of high-intensity photoreactors has been a key enabler for this scalability, with platforms capable of producing more than 2 kilograms per day of aminated products. unipr.itnih.gov These systems bridge the gap between small-scale laboratory synthesis and industrial production. unipr.itnih.gov Furthermore, the efficiency of these processes is reflected in improved sustainability metrics, such as the process mass intensity (PMI), with values reported as low as 10 kg/kg . researchgate.net
Stereoselective and Enantioselective Catalysis with Decatungstate Anion
While the decatungstate anion itself is an achiral photocatalyst, it has been ingeniously incorporated into catalytic systems that achieve high levels of stereoselectivity and enantioselectivity. This is typically accomplished through a dual-catalysis approach where TBADT acts as a hydrogen atom transfer (HAT) agent, and a separate chiral catalyst controls the stereochemical outcome of the reaction. acs.orgnih.gov
Development of Chiral Decatungstate-Based Systems
The development of stereoselective reactions involving the decatungstate anion has focused on combining its potent and selective C-H bond activation capabilities with chiral co-catalysts. acs.orgresearchgate.net This synergistic approach allows the generation of a radical intermediate by the achiral TBADT, which is then intercepted in a stereocontrolled manner by a chiral entity.
A prominent strategy involves merging TBADT photocatalysis with a chiral Brønsted acid, such as a chiral spiro phosphoric acid. acs.org In this system, TBADT initiates the reaction via HAT, and the chiral acid subsequently orchestrates an enantioselective protonation step. acs.org Another successful approach combines TBADT-promoted radical acyl C-H activation with nickel-mediated facially selective aza-Heck cyclization, enabling the synthesis of highly enantioenriched pyrrolines. researchgate.net These dual catalytic systems effectively create a chiral environment for the bond-forming event, independent of the initial C-H abstraction step.
Strategies for Asymmetric Induction in C–H Functionalization
Asymmetric induction in C–H functionalization using TBADT is achieved by controlling the fate of the photochemically generated radical intermediate. A well-established strategy is a relay process involving HAT, radical addition, hydrogen abstraction, and a final enantioselective protonation. acs.org
In a light-mediated asymmetric C–H functionalization of unactivated hydrocarbons with exocyclic enones, TBADT is used alongside a chiral spiro phosphoric acid. acs.org The process unfolds as follows:
Hydrogen Atom Transfer (HAT): Photoexcited TBADT abstracts a hydrogen atom from a hydrocarbon (e.g., a cycloalkane), generating a carbon-centered radical.
Radical Addition: The radical adds to an exocyclic enone.
Hydrogen Abstraction: The resulting radical intermediate abstracts a hydrogen atom.
Enantioselective Protonation: The chiral phosphoric acid controls the final protonation step, establishing the stereocenter with high enantioselectivity. acs.org
This method has been successfully applied to a range of cycloalkanes as well as benzylic and allylic hydrocarbons, demonstrating its versatility. acs.org
Table 2: Examples of Asymmetric C–H Functionalization Using TBADT and a Chiral Co-catalyst
| Substrate Type | Chiral Co-Catalyst | Reaction Type | Strategy for Asymmetric Induction |
|---|
Late-Stage Functionalization of Complex Molecules and Biomass Derivatives
The robustness and high functional group tolerance of this compound make it an exceptionally powerful tool for the late-stage functionalization (LSF) of complex molecules, including pharmaceuticals, natural products, and biomass derivatives. unipr.itnih.govnih.gov LSF is crucial in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies. nih.govrsc.org TBADT-mediated HAT photocatalysis enables the direct conversion of C–H bonds, which are ubiquitous in organic scaffolds, into new functional groups under mild conditions. unipr.itnih.govnih.gov
The methodology has been successfully applied to modify a variety of intricate and biologically relevant molecules. nih.gov For example, the direct C(sp³)–H heteroarylation protocol was used for the LSF of stanozolol, (−)‐ambroxide, podophyllotoxin, and dideoxyribose. nih.gov Similarly, the C-H oxidation strategy has been used to functionalize amino acids and peptides. acs.org The selective activation of C-H bonds in the presence of multiple other functional groups is a key advantage, as demonstrated in the C(sp³)–H amination of complex hydrocarbons. unipr.itnih.gov
TBADT is also effective for the functionalization of a wide array of hydrogen donors, including alkanes, ethers, amides, and aldehydes, which are structures commonly found in or derived from biomass. acs.orgnih.gov For instance, TBADT catalyzes the alkynylation of tetrahydrofuran (B95107) (an ether) and the C-H functionalization of formamide. acs.orgresearchgate.net The ability to selectively functionalize C-H bonds in such compounds opens avenues for biomass valorization, converting renewable feedstocks into value-added chemicals. The site-selectivity is often governed by a synergy of polar and steric effects, allowing for predictable functionalization even in molecules with multiple potential reaction sites. acs.orgresearchgate.net
Table 3: Examples of Late-Stage Functionalization using TBADT
| Molecule | Type of Functionalization | Reported Yield |
|---|
Future Directions and Research Challenges in Tetra N Butylammonium Decatungstate Photocatalysis
Expanding the Scope of Substrates and Reaction Types
A primary objective in the evolution of TBADT photocatalysis is to broaden the range of molecules that can be functionalized and the types of chemical bonds that can be formed. The excited state of the decatungstate anion is a highly potent hydrogen abstractor, capable of cleaving even the robust C(sp³)–H bonds of simple alkanes. acs.org This fundamental reactivity has been leveraged to functionalize a wide array of organic substrates.
Initial studies demonstrated the conversion of alkanes, alcohols, and ethers into functionalized products like ketones, cyclohexanol, and cyclohexanone. acs.orgnih.gov The scope has since been systematically expanded to include the site-selective functionalization of amides, esters, nitriles, and complex molecules bearing multiple C-H bonds. acs.org For instance, research has shown the selective C-H cleavage at the methine position in 2,3-dimethylbutane (B166060) to yield the corresponding hydroperoxide exclusively. acs.org
Recent efforts have focused on developing entirely new reaction types, moving beyond simple oxidation or alkylation. nih.gov Scientists have successfully developed protocols for C(sp³)–H heteroarylation, direct C-H disulfuration, and the alkynylation of strong aliphatic C-H bonds using methanesulfonyl alkynes. researchgate.netnih.govacs.org These methods allow for the direct formation of C-C, C-N, and C-S bonds from unactivated hydrocarbons. acs.orgresearchgate.net A notable example is the photocatalytic hydroamidomethylation of azobenzenes with N,N-dimethylamides, which proceeds under visible light to create previously inaccessible N-amidomethyl-N,N'-diarylhydrazines. nih.gov The functionalization has also been extended to complex, C(sp³)-rich scaffolds found in natural products and approved pharmaceuticals, highlighting its potential for late-stage functionalization in drug discovery. researchgate.netprinceton.edu
| Reaction Type | Substrate Class | Example Substrates | Product Type | Ref. |
| Alkylation | Alkanes, Ethers | Cyclohexane (B81311), Tetrahydrofuran (B95107) | Alkylated Alkenes | nih.gov |
| Oxidation | Alkanes | Isobutane (B21531), Cyclohexane | Hydroperoxides, Ketones | acs.org |
| Amination | Hydrocarbons | Activated and non-activated C-H donors | Amines, Hydrazines, Pyrazoles | nih.gov |
| Alkynylation | Ethers, Alkanes | Tetrahydrofuran, Cycloalkanes | Internal Alkynes | nih.govacs.org |
| Heteroarylation | Alkanes | C(sp³) H-donors | Heteroarylated Alkanes | researchgate.net |
| Sulfinylation | Alkanes, Natural Products | Adamantane, Toluene Derivatives | Alkyl Sulfinic Acids | princeton.edu |
| Hydroamidomethylation | Azobenzenes | N,N-dimethylamides | N-amidomethyl-N,N'-diarylhydrazines | nih.gov |
Development of More Sustainable and Earth-Abundant Co-Catalyst Systems
While TBADT itself is a significant advancement, many of the initial systems relied on stoichiometric oxidants or additives that are not ideal from a green chemistry perspective. A major research challenge is to replace these with more sustainable and earth-abundant alternatives. The ultimate goal is to create catalytic cycles that use renewable energy and benign reagents.
One promising approach involves using air or molecular oxygen as the terminal oxidant, coupled with water as a solvent. rsc.org Researchers have reported a decatungstate-mediated solar photooxidative cleavage of C=C bonds in aryl olefins using air as the sole oxidant in water, representing a significantly greener methodology. rsc.org Another strategy involves pairing TBADT with noble-metal-free co-catalysts. For example, the combination of TBADT with cobaloxime pyridine (B92270) chloride, a cobalt-based complex, enables the catalytic dehydrogenation of unactivated alkanes at room temperature under near-UV irradiation, producing hydrogen gas as the only byproduct. acs.orgsigmaaldrich.com This avoids the use of precious metals like iridium or ruthenium, which are common in other photocatalytic systems. researchgate.net
The use of inexpensive and readily available reagents like sodium persulfate (Na₂S₂O₈) as an oxidant has also been explored for C-H functionalization reactions, further reducing the cost and environmental impact of these transformations. researchgate.net The development of such systems is critical for moving TBADT photocatalysis from a laboratory curiosity to a viable industrial technology.
Mechanistic Refinements for Unprecedented Transformations
A deeper understanding of the reaction mechanism is crucial for controlling selectivity and designing new transformations. TBADT photocatalysis is known to proceed primarily through a Hydrogen Atom Transfer (HAT) pathway, where the photoexcited decatungstate anion, *[W₁₀O₃₂]⁴⁻, abstracts a hydrogen atom from a substrate to form a carbon-centered radical. acs.orgrsc.org However, depending on the substrate's oxidation potential, a Single Electron Transfer (SET) mechanism can also occur. acs.org
Recent mechanistic investigations, combining experimental techniques with Density Functional Theory (DFT) calculations, have provided a more nuanced picture. rsc.org DFT studies have revealed that the bridging oxygen atoms in the lateral positions of the [W₁₀O₃₂]⁴⁻ cluster are the most active sites for HAT. rsc.org This insight into the reductive quenching cycle helps rationalize product formation and regioselectivity. rsc.org Furthermore, some transformations are understood to proceed via a radical-polar crossover mechanism, where a radical generated by HAT is subsequently oxidized to a carbocation, which then reacts with a nucleophile. researchgate.net
This refined mechanistic knowledge allows chemists to predict and control reaction outcomes with greater precision. For example, by understanding the interplay of polar and steric effects in the HAT transition state, researchers have achieved remarkable site-selectivity in molecules with numerous potential reaction sites. acs.org Unraveling these complex pathways is key to unlocking unprecedented transformations that are currently beyond our reach, pushing the boundaries of what is synthetically possible. nih.gov
Design of Next-Generation Decatungstate-Based Catalytic Materials
A significant drawback of homogeneous catalysts like TBADT is the difficulty of separating them from the reaction mixture, which complicates product purification and prevents catalyst recycling. azom.com This is a major barrier to large-scale industrial applications. Consequently, a key area of research is the design of heterogeneous or recyclable decatungstate-based materials.
Several innovative strategies are being pursued:
Immobilized Catalysts : One approach involves supporting TBADT on solid materials. For instance, TBADT has been immobilized on iron oxide (Fe₃O₄) nanoparticles. rsc.org The resulting magnetic composite can be easily removed from the reaction medium using an external magnet and reused, combining the high activity of the homogeneous catalyst with the practical benefits of a heterogeneous system.
Recyclable Ionic Liquids : Another strategy is the development of decatungstate-based ionic liquids (DT-IL). These materials act as versatile photocatalysts with broad solvent compatibility and high efficiency, while their ionic nature allows for easier separation and recycling. researchgate.net
Process Engineering Solutions : Beyond modifying the catalyst itself, advanced chemical engineering techniques are being applied. The use of organic solvent nanofiltration (OSN) has been demonstrated to recover the homogeneous TBADT catalyst from the product stream with over 99% efficiency. azom.com This continuous flow process not only allows for catalyst recycling but also dramatically increases the catalyst's turnover number (TON), making the process far more economical and sustainable. azom.com
These next-generation systems address the critical challenges of catalyst cost, consumption, and recovery, bringing TBADT-catalyzed reactions a step closer to practical, industrial-scale implementation. azom.com
Applications in Green Chemistry and Renewable Feedstock Transformations
TBADT photocatalysis is inherently aligned with the principles of green chemistry. The ability to use light—including sunlight or energy-efficient LEDs—to drive reactions at room temperature offers a sustainable alternative to energy-intensive thermal processes. azom.comacs.org The direct functionalization of C-H bonds is a highly atom-economical approach, as it avoids the need for pre-functionalized substrates, thereby reducing waste and synthetic steps. researchgate.net
A major future direction is the application of this technology to the transformation of renewable feedstocks. While much of the research has focused on petrochemical-derived alkanes and solvents, the principles are directly applicable to bio-based molecules. The functionalization of alcohols, which can be derived from biomass, is already well-established. acs.org The challenge lies in selectively converting complex, highly functionalized biomass streams into valuable chemicals.
The development of systems that operate in green solvents, particularly water, and use air as the oxidant further enhances the environmental credentials of this methodology. rsc.org For example, the reported oxidative cleavage of olefins in water using air demonstrates a truly green and sustainable process. rsc.org As the world seeks to transition away from a fossil fuel-based economy, the ability of TBADT photocatalysis to upgrade renewable feedstocks using sustainable energy sources will become increasingly vital.
Q & A
Q. What structural features of TBADT enable its photocatalytic activity?
TBADT’s photocatalytic activity stems from the decatungstate anion ([W₁₀O₃₂]⁴⁻), which delocalizes charge across its polyoxometalate framework. This delocalization facilitates efficient hydrogen atom transfer (HAT) by stabilizing radical intermediates. The tetra-n-butylammonium countercation enhances solubility in polar solvents (e.g., acetonitrile), enabling homogeneous reactions with organic substrates .
Q. How is TBADT synthesized, and what factors influence its solubility?
TBADT is synthesized from commodity precursors, combining sodium tungstate with tetra-n-butylammonium bromide. Solubility is highly dependent on solvent polarity and countercation structure: non-polar countercations (e.g., tetra-n-butylammonium) improve compatibility with organic substrates, while polar solvents (e.g., acetone) prevent precipitation .
Q. What are the primary applications of TBADT in organic synthesis?
TBADT is widely used for radical-mediated C–H functionalization of alkanes, alkenes, and aldehydes. For example, it enables the addition of formamide to levoglucosenone (a biomass-derived compound) under mild conditions, achieving high yields (~80%) .
Advanced Research Questions
Q. How can TBADT’s stability in aerobic photocatalytic reactions be optimized?
TBADT’s degradation under aerobic conditions can be mitigated by replacing tetra-n-butylammonium with tetraphenylphosphonium countercations. This substitution reduces oxidative degradation, extending catalyst lifetime by >3 cycles while maintaining HAT efficiency. Testing durability involves monitoring reaction yields and catalyst recovery via UV-Vis spectroscopy .
Q. What methodologies improve TBADT’s compatibility with continuous flow systems?
Flow chemistry enhances TBADT’s scalability and safety, particularly with gaseous substrates (e.g., methane). Key parameters include:
Q. How do solvent polarity and countercation structure impact TBADT’s HAT efficiency?
Polar solvents (e.g., acetonitrile) enhance charge separation in the decatungstate anion, increasing HAT rates. Conversely, non-polar solvents reduce solubility, necessitating bulky countercations (e.g., tetra-n-heptylammonium) to prevent aggregation. Conflicting reports on efficiency often arise from mismatched solvent-countercation pairs, which can be resolved via phase-transfer screening .
Q. What techniques characterize TBADT’s catalytic intermediates during HAT reactions?
Q. How does TBADT mediate functionalization of inert C(sp³)–H bonds in non-polar substrates?
TBADT abstracts hydrogen atoms via a concerted proton-coupled electron transfer (PCET) mechanism. The delocalized charge on [W₁₀O₃₂]⁴⁻ lowers the activation energy for HAT, enabling functionalization of strong C–H bonds (BDE up to 100 kcal/mol). Substrate solubility is enhanced using mixed solvent systems (e.g., acetone/hexane) .
Methodological Considerations
Q. What are best practices for handling TBADT’s limited solubility in non-polar media?
Q. How to address conflicting data on TBADT’s catalytic efficiency in oxidative vs. reductive cycles?
Discrepancies often arise from competing pathways (e.g., over-oxidation vs. radical recombination). Use sacrificial reductants (e.g., triethylamine) for reductive cycles or stoichiometric oxidants (e.g., Na₂S₂O₈) for oxidative pathways. Monitor intermediates via in-situ IR or MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
